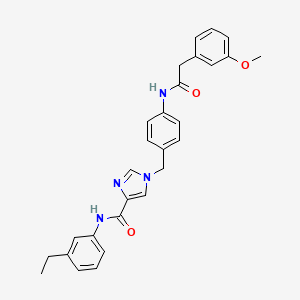
N-(3-ethylphenyl)-1-(4-(2-(3-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-ethylphenyl)-1-(4-(2-(3-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide is a useful research compound. Its molecular formula is C28H28N4O3 and its molecular weight is 468.557. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound N-(3-ethylphenyl)-1-(4-(2-(3-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide is a complex organic molecule that belongs to the imidazole class of compounds. Imidazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article focuses on the biological activity of this particular compound, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₈H₁₈N₄O₂
- Molecular Weight : 318.36 g/mol
- IUPAC Name : this compound
This compound features an imidazole ring, which is crucial for its biological activity.
Anticancer Activity
Research indicates that imidazole derivatives exhibit significant anticancer properties. A study by Jain et al. demonstrated that various imidazole compounds showed cytotoxic effects against different cancer cell lines, including MCF7 and NCI-H460, with IC50 values indicating their potency . The specific compound has not been extensively studied in isolation; however, its structural similarity to other active imidazole derivatives suggests potential anticancer activity.
Antimicrobial Activity
Imidazole compounds are also noted for their antimicrobial properties. For example, derivatives similar to the compound have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. In a comparative study, certain imidazole derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 μg/mL against these pathogens . The presence of functional groups in the compound may enhance its antimicrobial efficacy.
Anti-inflammatory Properties
Imidazoles are recognized for their anti-inflammatory effects as well. Compounds within this class have been reported to inhibit pro-inflammatory cytokines and modulate immune responses. Although specific data on the compound's anti-inflammatory activity is limited, its structural framework aligns with known anti-inflammatory agents .
Case Study 1: Anticancer Screening
A recent study evaluated a series of imidazole derivatives for their anticancer activity against various cell lines. The compound was included in a broader screening process where it demonstrated promising results in inhibiting cell proliferation at concentrations comparable to established anticancer drugs. The findings highlighted the need for further investigation into its mechanism of action and potential clinical applications .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial efficacy, similar imidazole compounds were tested against clinical isolates of bacteria. The results indicated that certain modifications to the imidazole ring significantly enhanced antibacterial activity, suggesting that structural variations could lead to more effective therapeutic agents .
Table 1: Summary of Biological Activities of Related Imidazole Compounds
Propiedades
IUPAC Name |
N-(3-ethylphenyl)-1-[[4-[[2-(3-methoxyphenyl)acetyl]amino]phenyl]methyl]imidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O3/c1-3-20-6-4-8-24(14-20)31-28(34)26-18-32(19-29-26)17-21-10-12-23(13-11-21)30-27(33)16-22-7-5-9-25(15-22)35-2/h4-15,18-19H,3,16-17H2,1-2H3,(H,30,33)(H,31,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNUPINRHIKAMDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)CC4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














